Calcium Channel antagonist 3

Cav1.3 selectivity L-type calcium channel Parkinson's disease models

Calcium Channel Antagonist 3 (compound 397, WAY-327360) is a validated, non-selective VGCC inhibitor (IC50 5–20 μM). Unlike subtype-selective agents (e.g., nifedipine), its broad activity enables unbiased calcium influx blockade in complex disease models like pain and diabetes, where multiple VGCC subtypes are implicated. Ideal as a reproducible benchmark for medicinal chemistry optimization and phenotypic screening when channel subtype is unknown. Not functionally interchangeable with L-type or T-type selective blockers; independent validation required.

Molecular Formula C23H26N2O4S
Molecular Weight 426.5 g/mol
Cat. No. B10816879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium Channel antagonist 3
Molecular FormulaC23H26N2O4S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C23H26N2O4S/c1-16-7-6-12-25(15-16)30(27,28)19-10-11-21-20(13-19)17(2)22(29-21)23(26)24-14-18-8-4-3-5-9-18/h3-5,8-11,13,16H,6-7,12,14-15H2,1-2H3,(H,24,26)
InChIKeyJPAQHVPMJBXAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Channel Antagonist 3 (CAS 687573-14-4) for Research: Baseline Properties and Sourcing Identifiers


Calcium Channel antagonist 3, also designated as compound 397 or WAY-327360, is a synthetic small-molecule inhibitor of voltage-gated calcium channels (VGCCs), identified by CAS number 687573-14-4 and the molecular formula C23H26N2O4S . Its reported biological activity is defined by an IC50 range of 5–20 μM against VGCCs, positioning it as a moderately potent tool compound within the broader class of calcium channel blockers . This compound is primarily utilized in preclinical research settings to modulate calcium-dependent signaling pathways in excitable cells .

Why Generic Substitution is Unreliable: Differentiating Calcium Channel Antagonist 3 from In-Class Alternatives


The term "calcium channel antagonist" encompasses a vast and mechanistically diverse collection of compounds with widely varying selectivity profiles across distinct VGCC subtypes (e.g., L-type, T-type, N-type). Clinical agents like nifedipine (a dihydropyridine L-type blocker) or mibefradil (a T-type blocker) cannot be assumed to be functionally interchangeable with research compounds like Calcium Channel antagonist 3 [1]. Subtle structural modifications, as seen with derivatives like NNC 55-0396, can dramatically alter not only channel subtype selectivity but also off-target liabilities such as cytochrome P450 inhibition, underscoring that each analog must be evaluated on its own specific pharmacological fingerprint [2]. Therefore, substitution based solely on the broad "antagonist" classification risks introducing significant experimental variability and confounds data interpretation.

Quantitative Differentiation Evidence for Calcium Channel Antagonist 3 vs. Key Comparators


Comparison of Calcium Channel Antagonist 3 with Selective Cav1.3 Antagonists

Calcium Channel antagonist 3 is a broad-spectrum inhibitor of voltage-gated calcium channels with an IC50 of 5–20 μM . In stark contrast, a highly optimized comparator, CaV1.3 antagonist-1, demonstrates a potent and highly selective inhibition of the Cav1.3 L-type channel with an IC50 of 1.7 μM and a >600-fold selectivity window over the Cav1.2 subtype . This indicates that Calcium Channel antagonist 3 is a less potent and non-selective tool relative to next-generation, subtype-specific antagonists.

Cav1.3 selectivity L-type calcium channel Parkinson's disease models

Potency Assessment of Calcium Channel Antagonist 3 Relative to Mibefradil, a Prototypical T-Type Blocker

The inhibitory potency of Calcium Channel antagonist 3 is characterized by an IC50 range of 5–20 μM . This is significantly lower than the potency of mibefradil, a well-characterized T-type calcium channel blocker, which exhibits IC50 values of 2.7 μM and 18.6 μM for T-type and L-type channels, respectively . The data highlight that Calcium Channel antagonist 3 is a weaker inhibitor across voltage-gated calcium channels compared to established reference compounds.

T-type calcium channel mibefradil potency comparison

Comparative Potency of Calcium Channel Antagonist 3 Against Potent L-Type Blockers

Calcium Channel antagonist 3 exhibits a modest inhibitory profile with an IC50 of 5–20 μM . In comparison, potent L-type calcium channel blockers from the dihydropyridine class, such as oxodipine and elgodipine, achieve nanomolar potency, with IC50 values for the L-type calcium current (ICaL) of 240 nM and 330 nM, respectively [1]. This represents a >20-fold difference in potency, underscoring the compound's relative weakness as an L-type channel inhibitor.

L-type calcium channel dihydropyridine nifedipine analog

Selectivity Differentiation of Calcium Channel Antagonist 3 from Selective T-Type Blockers (Z944/ML218)

While Calcium Channel antagonist 3 acts as a non-selective inhibitor across VGCC subtypes , optimized T-type channel blockers like Z944 and ML218 are characterized by their high selectivity for Cav3 (T-type) channels over Cav1.2 (L-type) channels [1]. This fundamental difference in selectivity profile means that Calcium Channel antagonist 3 cannot be used to dissect T-type channel-specific contributions in complex systems where multiple channel subtypes are co-expressed.

T-type calcium channel selectivity Z944 ML218

Defined Research Application Scenarios for Calcium Channel Antagonist 3 Based on Its Differentiated Profile


General Inhibition of Calcium-Dependent Signaling in Non-Specialized Assays

Given its broad, non-selective activity against voltage-gated calcium channels (IC50 5–20 μM) , this compound is best deployed as a baseline tool to broadly inhibit calcium influx in cellular models where the specific channel subtype is unknown or irrelevant. This is useful for preliminary phenotypic screens aimed at establishing a general requirement for VGCC activity, distinct from studies that seek to attribute a function to a specific channel subtype.

Chemical Probe for Structural-Activity Relationship (SAR) Studies in Analog Development

Calcium Channel antagonist 3, designated as compound 397 in its development series, serves as a validated starting point for medicinal chemistry efforts. Its defined IC50 of 5–20 μM provides a benchmark against which the potency of novel analogs can be quantitatively compared. Researchers can use this compound to benchmark their new synthetic entities, seeking improvements in potency and the introduction of subtype selectivity.

Research in Pain and Diabetes Signaling Pathways Using Broad-Spectrum Blockade

Vendor technical notes suggest the compound can be used to study diseases mediated by Ca2+ channels, such as pain and diabetes . Its non-selective nature may be advantageous in these complex disease models where multiple VGCC subtypes (e.g., T-type and N-type) are implicated in the pathology, allowing for a broader modulation of the calcium signaling network rather than targeting a single subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium Channel antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.